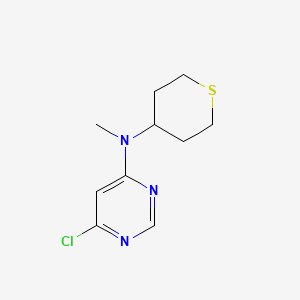

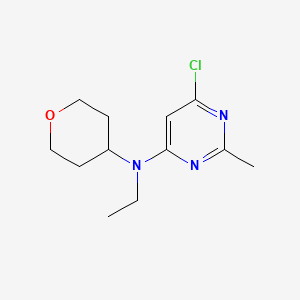

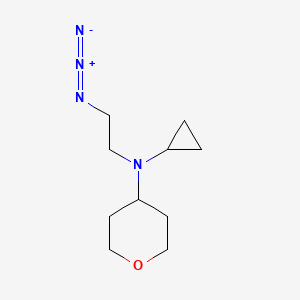

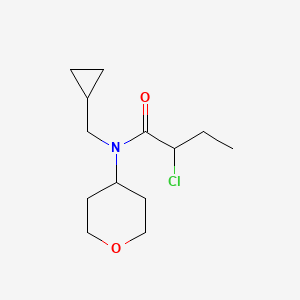

![molecular formula C7H5ClFN3 B1492942 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine CAS No. 1426290-07-4](/img/structure/B1492942.png)

6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine

Vue d'ensemble

Description

“6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have highlighted the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

The research surrounding 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine focuses on its utility in synthesizing fluorinated heterocyclic compounds with potential pharmacological applications. Binoy et al. (2021) synthesized a series of derivatives from this compound, aiming to evaluate their antibacterial and anti-inflammatory activities. The synthesis process included reactions such as acetylation, nitration, and cyclization, leading to compounds with moderate antimicrobial and in vitro anti-inflammatory activities, underlining the chemical's role in developing new therapeutic agents (Binoy, N., Nargund, S. L., Nargund, Shravan. L., & Nargund, R., 2021).

Chemical Structure and Reactivity Studies

Research on this compound extends to exploring its chemical structure and reactivity. Studies involving density functional theory (DFT), molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR have been conducted to understand its molecular structure and potential biological activities. For instance, Aayisha et al. (2019) investigated a molecule with a similar structure, focusing on its antihypertensive properties and potential as an I1 imidazoline receptor agonist. This research highlights the compound's significance in the development of pharmaceuticals through comprehensive structural and biological activity analysis (Aayisha, S., Devi, T. Renuga, Janani, S., Muthu, S., Raja, M., & Sevvanthi, S., 2019).

Novel Synthesis Approaches

The chemical also serves as a key intermediate in novel synthesis approaches for creating heterocyclic compounds with potential therapeutic applications. Shankar et al. (2017) developed new 1H-benzo[d]imidazole analogs derived from 6-chloropyrazin-2-yl, exhibiting potent anti-inflammatory and antioxidant activities. This research underscores the compound's versatility in synthesizing new molecules with significant pharmacological potential (Shankar, B., Jalapathi, P., Valeru, Anil, Angajala, Kishore Kumar, Saikrishna, B., & Kudle, Karunakar rao, 2017).

Mécanisme D'action

Target of Action

Imidazole derivatives, to which this compound belongs, are known to exhibit a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Orientations Futures

The future directions of research into imidazole derivatives like “6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine” could involve further exploration of their therapeutic potential. For instance, due to the alarming shortage of novel antimicrobials, targeting quorum sensing (QS), a bacterial cell to cell signaling system controlling virulence, has emerged as a promising approach as an antibiotic adjuvant therapy .

Analyse Biochimique

Biochemical Properties

6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, this compound can affect the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can either block the substrate from accessing the active site or induce conformational changes in the enzyme, rendering it inactive. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to a decrease in its biological activity. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other reactive species. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exert beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to altered levels of metabolites and changes in energy production. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, influencing its biological activity. For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach intracellular targets and exert its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

6-chloro-4-fluoro-1H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQNPHQMCDTSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)N)F)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

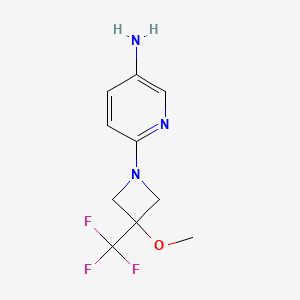

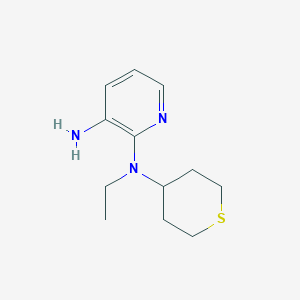

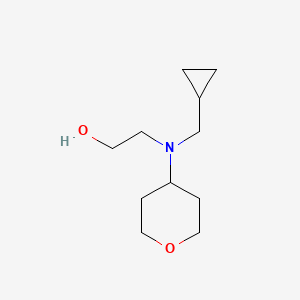

![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)